4-甲氧基-1H-吡唑

描述

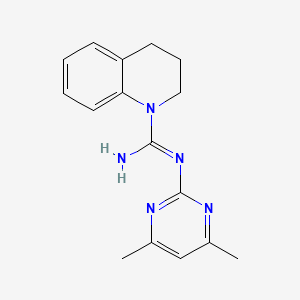

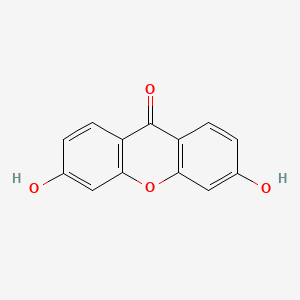

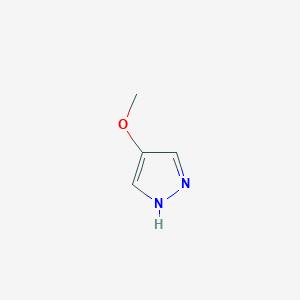

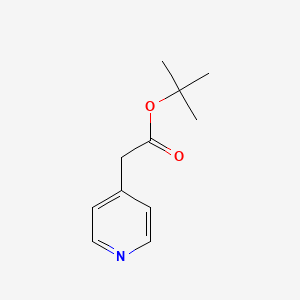

4-Methoxy-1H-pyrazole is a chemical compound with the molecular formula C4H6N2O . It is a member of the pyrazole family, which are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms .

Synthesis Analysis

Pyrazoles, including 4-methoxy-1H-pyrazole, can be synthesized through various methods. One common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which then yield pyrazoles upon removal of the leaving group . Another method involves the synthesis of pyrazoles derived from chalcones .Molecular Structure Analysis

The molecular structure of 4-methoxy-1H-pyrazole consists of a five-membered ring with two adjacent nitrogen atoms and a methoxy group attached to the fourth carbon . The exact mass of the molecule is 98.048012819 g/mol .Chemical Reactions Analysis

Pyrazole derivatives, including 4-methoxy-1H-pyrazole, have been synthesized as target structures and have demonstrated numerous biological activities . For example, some pyrazole derivatives have been found to inhibit the replication of hepatitis-C virus (HCV) in HepG2 hepatocellular carcinoma cell line .Physical And Chemical Properties Analysis

4-Methoxy-1H-pyrazole has a molecular weight of 98.10 g/mol . It has one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 37.9 Ų . The boiling point of 4-methoxy-1H-pyrazole is 95-96 °C at a pressure of 0.2 Torr .科学研究应用

Antituberculosis Activity

4-methoxy-1H-pyrazole derivatives have been identified as potent agents against tuberculosis. They exhibit significant activity against Mycobacterium tuberculosis, the causative agent of TB, by inhibiting the synthesis of essential bacterial proteins .

Antimicrobial and Antifungal Properties

These compounds also show promising antimicrobial and antifungal effects. They can inhibit the growth of various pathogenic bacteria and fungi, making them valuable in developing new treatments for infectious diseases .

Anti-inflammatory Uses

In the field of anti-inflammatory drugs, 4-methoxy-1H-pyrazole derivatives are being explored for their efficacy in reducing inflammation. They work by modulating the body’s inflammatory response, which is beneficial for treating conditions like arthritis .

Anticancer Potential

Research has highlighted the anticancer potential of 4-methoxy-1H-pyrazole. These compounds can interfere with cancer cell proliferation and induce apoptosis, making them candidates for cancer therapy .

Antidiabetic Activity

The derivatives of 4-methoxy-1H-pyrazole are being studied for their antidiabetic properties. They may help in regulating blood sugar levels by affecting insulin secretion or insulin sensitivity .

Role in Organic Synthesis

4-methoxy-1H-pyrazole serves as a key intermediate in organic synthesis. It acts as both a directing and transforming group, aiding in the construction of complex molecules for pharmaceutical and agricultural applications .

安全和危害

While specific safety and hazard information for 4-methoxy-1H-pyrazole is not available, it’s important to handle all chemical compounds with care. Personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

未来方向

属性

IUPAC Name |

4-methoxy-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFMDIJKEYGCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415948 | |

| Record name | 4-methoxy-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-1H-pyrazole | |

CAS RN |

14884-01-6 | |

| Record name | 4-methoxy-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-methoxy-1H-pyrazole catalyze dihydrogen production from ammonia borane?

A1: While the specific mechanistic steps are not fully elaborated in the paper, theoretical calculations using the M06-2x/aug-cc-pVDZ method suggest that 4-methoxy-1H-pyrazole, alongside other pyrazole derivatives, can catalytically activate both ammonia borane and cyclotriborazane. [] This activation facilitates the release of dihydrogen. The presence of the methoxy group at the 4-position of the pyrazole ring likely influences its electronic properties, potentially impacting its interaction with the ammonia borane or cyclotriborazane molecules and, consequently, the catalytic process.

Q2: How does the catalytic activity of 4-methoxy-1H-pyrazole compare to other investigated pyrazole catalysts?

A2: The research paper focuses on the feasibility of pyrazoles as a class of catalysts for dihydrogen production and does not directly compare the catalytic activities of the different pyrazole derivatives (1H-pyrazole, 4-methoxy-1H-pyrazole, and 4-nitro-1H-pyrazole). [] Further research, potentially involving experimental kinetic studies, would be needed to determine the relative effectiveness of these catalysts and the specific influence of substituents on the pyrazole ring.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-methoxyphenyl)methoxy]butanoic Acid](/img/structure/B1310689.png)

![Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-](/img/structure/B1310694.png)

![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)